Cochliobolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido cochliobólico es un metabolito novedoso producido por el hongo Cochliobolus lunatus. Este compuesto ha despertado un interés significativo debido a sus singulares actividades biológicas, incluida su capacidad para inhibir la unión del factor de crecimiento transformante alfa al receptor del factor de crecimiento epidérmico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido cochliobólico generalmente implica el cultivo de Cochliobolus lunatus en condiciones específicas que favorecen la producción de este metabolito. Las rutas sintéticas y las condiciones de reacción exactas son propiedad y a menudo implican procesos complejos de fermentación.

Métodos de Producción Industrial: La producción industrial del ácido cochliobólico se logra mediante la fermentación a gran escala. El hongo se cultiva en biorreactores en condiciones controladas, y el metabolito se extrae y purifica posteriormente mediante diversas técnicas cromatográficas.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido cochliobólico, al igual que otros ácidos carboxílicos, puede experimentar varios tipos de reacciones químicas, entre ellas:

Oxidación: El ácido cochliobólico se puede oxidar para formar diversos derivados.

Reducción: Las reacciones de reducción pueden convertir el ácido cochliobólico en su alcohol correspondiente.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo carboxilo.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Cloruro de tionilo para convertir el grupo carboxilo en un cloruro de acilo.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, alcoholes reducidos y cloruros de acilo sustituidos.

Aplicaciones Científicas De Investigación

El ácido cochliobólico tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar reacciones de ácidos carboxílicos.

Medicina: Posibles aplicaciones terapéuticas debido a sus efectos inhibitorios sobre receptores específicos de factores de crecimiento.

Industria: Utilizado en la producción de diversos productos biotecnológicos y metabolitos secundarios.

Mecanismo De Acción

El ácido cochliobólico ejerce sus efectos inhibiendo la unión del factor de crecimiento transformante alfa al receptor del factor de crecimiento epidérmico. Esta inhibición interrumpe las vías de señalización mediadas por el receptor del factor de crecimiento epidérmico, que son cruciales para el crecimiento y la proliferación celular .

Compuestos Similares:

Ácido fusárico: Otro metabolito fúngico con efectos inhibitorios sobre receptores específicos.

Ácido penicílico: Conocido por sus propiedades antimicrobianas.

Aflatoxina: Una micotoxina conocida con significativa actividad biológica.

Unicidad: El ácido cochliobólico es único debido a su acción inhibitoria específica sobre el receptor del factor de crecimiento epidérmico, lo que lo diferencia de otros metabolitos fúngicos similares .

Comparación Con Compuestos Similares

Fusaric acid: Another fungal metabolite with inhibitory effects on specific receptors.

Penicillic acid: Known for its antimicrobial properties.

Aflatoxin: A well-known mycotoxin with significant biological activity.

Uniqueness: Cochliobolic acid is unique due to its specific inhibitory action on the epidermal growth factor receptor, which distinguishes it from other similar fungal metabolites .

Actividad Biológica

Cochliobolic acid is a polyketide compound produced by the fungus Cochliobolus lunatus. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure

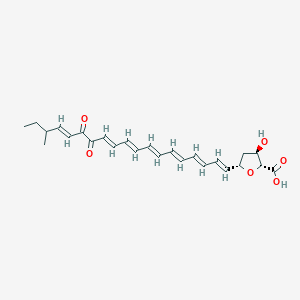

This compound (C25H30O6) features a unique structure characterized by a substituted tetrahydrofuran ring, a conjugated polyene chain, and a 1,2-diketone moiety. The structural elucidation was achieved through various spectroscopic techniques including NMR and mass spectrometry .

1. Inhibition of Growth Factor Receptors

This compound has been shown to inhibit the binding of transforming growth factor-alpha (TGF-α) to the epidermal growth factor (EGF) receptor in human epidermal cell lines. The compound exhibits an IC50 value of 1.6 µM, indicating significant potency in modulating cell signaling pathways associated with growth and proliferation .

2. Antitumor Activity

Research indicates that this compound possesses antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspase-dependent pathways. Notably, it has shown effectiveness against breast cancer cells by downregulating the NF-κB signaling pathway, which is crucial for tumor survival and proliferation .

3. Antimicrobial Effects

This compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism includes the disruption of cellular membranes and inhibition of key metabolic processes in microbial cells, making it a potential candidate for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis via increased expression of pro-apoptotic proteins such as Bax and p53. This suggests that this compound may serve as a promising therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Activity Against Fungal Pathogens

In another study, this compound was tested against Candida albicans and Aspergillus niger. The compound demonstrated significant antifungal activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antifungal agents. This positions this compound as a potential alternative for treating fungal infections .

Data Table: Biological Activities of this compound

Propiedades

Número CAS |

185846-15-5 |

|---|---|

Fórmula molecular |

C25H30O6 |

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid |

InChI |

InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1 |

Clave InChI |

UWFRQOWLUPERFN-WUSQRGMKSA-N |

SMILES |

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |

SMILES isomérico |

CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O |

SMILES canónico |

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |

Sinónimos |

Cochliobolic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.